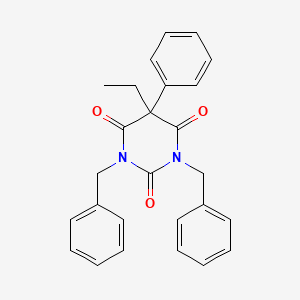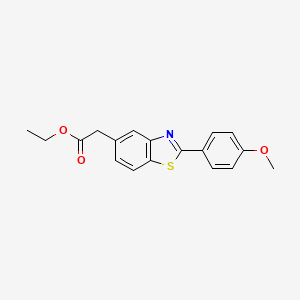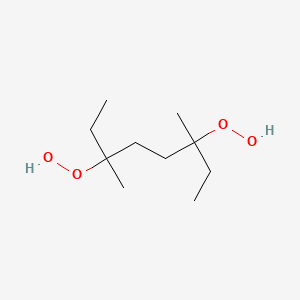
3,6-Dimethyloctane-3,6-diperoxol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyloctane-3,6-diperoxol is an organic peroxide compound characterized by the presence of two peroxide groups attached to a dimethyloctane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyloctane-3,6-diperoxol typically involves the reaction of 3,6-dimethyloctane-3,6-dihydroperoxide with hydrogen peroxide in an acidic environment. This reaction facilitates the formation of the diperoxol compound through the addition of peroxide groups to the dimethyloctane structure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, including temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyloctane-3,6-diperoxol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex peroxides.
Reduction: Reduction reactions can break down the peroxide groups, leading to the formation of alcohols or hydrocarbons.
Substitution: The peroxide groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Higher-order peroxides and ketones.
Reduction: Alcohols and hydrocarbons.
Substitution: Compounds with different functional groups replacing the peroxide groups.
Applications De Recherche Scientifique
3,6-Dimethyloctane-3,6-diperoxol has several applications in scientific research:
Chemistry: Used as an initiator in polymerization reactions and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its role as an oxidizing agent.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,6-Dimethyloctane-3,6-diperoxol involves the generation of free radicals through the homolytic cleavage of the peroxide bonds. These free radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethyloctane-3,6-dihydroperoxide: A precursor to 3,6-Dimethyloctane-3,6-diperoxol.
Other organic peroxides: Compounds such as benzoyl peroxide and dicumyl peroxide share similar peroxide functionalities.
Uniqueness
This compound is unique due to its specific structure, which provides distinct reactivity and stability compared to other peroxides. Its ability to generate free radicals under controlled conditions makes it valuable in various chemical and industrial processes.
Propriétés
Numéro CAS |
42828-75-1 |
|---|---|
Formule moléculaire |
C10H22O4 |
Poids moléculaire |
206.28 g/mol |
Nom IUPAC |
3,6-dihydroperoxy-3,6-dimethyloctane |
InChI |
InChI=1S/C10H22O4/c1-5-9(3,13-11)7-8-10(4,6-2)14-12/h11-12H,5-8H2,1-4H3 |
Clé InChI |
ZFNNMKJYTJJZOT-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)(CCC(C)(CC)OO)OO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


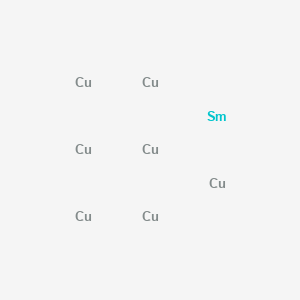


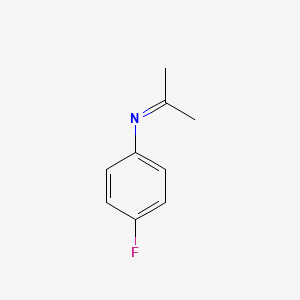

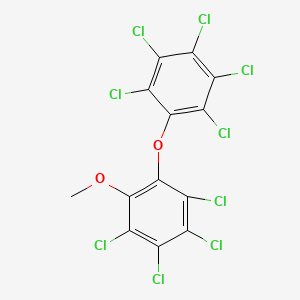
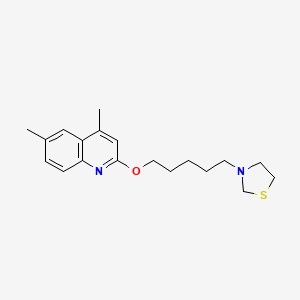
![(E)-but-2-enedioic acid;1-[2-(1,3-dioxolan-2-yl)ethyl]-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine](/img/structure/B14670759.png)
